PMID: 33429415
DOI:
Abstract
S K Zyryanov,
O I Butranova,
G A Putsman
PMID: 34184488
DOI:
10.17116/jnevro2021121051126
Abstract
The high prevalence of dorsalgia and dorsopathy among the adult population makes a significant contribution to the structure of the financial burden of health care systems. The use of non-steroidal anti-inflammatory drugs (NSAIDs) as the basis for the pharmacotherapy of dorsopathy is recommended by most international clinical guidelines. The pharmacodynamic effects of NSAIDs underlie the clinical efficacy of this group of drugs in patients with pain of musculoskeletal origin, while monotherapy is not always accompanied by the rapid development of a persistent analgesic effect. An urgent direction in the therapy of dorsopathies may include combination of NSAIDs with analgesic drugs of other pharmacological groups capable of additive action. The fixed combination of diclofenac, 75 mg, and orphenadrine, 50 mg, allows achieving an effective analgesic effect in patients with lower back pain of various etiologies. It was demonstrated in a series of clinical cases that included 4 patients with dorsopathy who were treated at the City Clinical Hospital No. 24, Moscow in 2020.
Shereen A Boltia,
Aya T Soudi,
Eman S Elzanfaly,
Hala E Zaazaa
PMID: 31812988
DOI:
10.1093/chromsci/bmz094
Abstract
Three chromatographic methods were developed, optimized and validated for Paracetamol (PAR), Orphenadrine citrate (Or.cit) and Caffeine (CAF) determination in their mixture and in presence of PAR toxic impurity; P-aminophenol (PAP) in tablets. The first method is based on a thin layer chromatography combined with densitometry. Separation was achieved using silica gel 60 F254 TLC plates and dichloromethane:methanol:acetone:glacial acetic acid (9:1:0.5:0.3, v/v/v) as a developing system at 230 nm. The second method is based on high-performance liquid chromatography with diode array detection. The proposed compounds are separated on a reversed phase C18 analytical column using phosphate buffer (pH 9; 0.05 M) and methanol (80:20, v/v) at 1.2 mL/min. Linear regressions are obtained in the range of 1-500 μg/mL, 25-1000 μg/mL and 1-400 μg/mL for PAR, Or.cit and CAF, respectively. Quantification of the toxic PAP is carried out using LC-MS-MS by electrospray ionization in the positive mode using triple quadrupole mass spectrometry. The limit of quantification for PAP is 1 ng/mL. All methods are validated according to the ICH guidelines and successfully applied to determine PAR, Or.cit, CAF and PAP in pure powder and in combined tablets dosage form without interference from excipients.
Kit Yee Cheah,
Kar Yee Mah,
Lai Hui Pang,
Shi Min Ng,
Jia Woei Wong,
Siew Siew Tan,
Hong Zhe Tan,
Kah Hay Yuen
PMID: 32576287
DOI:
10.1186/s40360-020-00416-3
Abstract
Paracetamol/Orphenadrine is a fixed dose combination containing 35 mg orphenadrine and 450 mg paracetamol. It has analgesic and muscle relaxant properties and is widely available as generics. This study is conducted to investigate the relative bioavailability and bioequivalence between one fixed dose paracetamol/orphenadrine combination test preparation and one fixed dose paracetamol/orphenadrine combination reference preparation in healthy volunteers under fasted condition for marketing authorization in Malaysia.
This is a single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence and 2-period crossover study with a washout period of 7 days. Paracetamol/Orphenadrine tablets were administered after a 10-h fast. Blood samples for pharmacokinetic analysis were collected at scheduled time intervals prior to and up to 72 h after dosing. Blood samples were centrifuged, and separated plasma were kept frozen (- 15 °C to - 25 °C) until analysis. Plasma concentrations of orphenadrine and paracetamol were quantified using liquid-chromatography-tandem mass spectrometer using diphenhydramine as internal standard. The pharmacokinetic parameters AUC
, AUC
and C
were determined using plasma concentration time profile for both preparations. Bioequivalence was assessed according to the ASEAN guideline acceptance criteria for bioequivalence which is the 90% confidence intervals of AUC
, AUC
and C
ratio must be within the range of 80.00-125.00%.
There were 28 healthy subjects enrolled, and 27 subjects completed this trial. There were no significant differences observed between the AUC
, AUC
and C
of both test and reference preparations in fasted condition. The 90% confidence intervals for the ratio of AUC
(100.92-111.27%), AUC
(96.94-108.08%) and C
(100.11-112.50%) for orphenadrine (n = 25); and AUC
(94.29-101.83%), AUC
(94.77-101.68%) and C
(87.12-101.20%) for paracetamol (n = 27) for test preparation over reference preparation were all within acceptable bioequivalence range of 80.00-125.00%.
The test preparation is bioequivalent to the reference preparation and can be used interchangeably.
NMRR- 17-1266-36,001; registered and approved on 12 September 2017.
Shereen A Boltia,
Aya T Soudi,
Eman S Elzanfaly,
Hala E Zaazaa
PMID: 31277724
DOI:
10.5740/jaoacint.18-0393
Abstract
The utilization of selection methods such as genetic algorithm (GA) aims to construct better partial least squares (PLS) and principal component regression (PCR) models than those established from the full-spectrum range.
Determination of paracetamol (PAR), orphenadrine citrate (Or.cit), and caffeine (CAF) in the presence of PAR nephrotoxic impurity [p-aminophenol (PAP)]. GA was applied to select the optimum wavelengths used.
A calibration set was prepared in which the three drugs, together with PAP, were modeled by multilevel multifactor design. This calibration set was used to build the PLS and PCR models, either with or without preprocessing the data using GA.
Results were compared with and without preprocessing, and this revealed that GA can find an optimized combination of spectral wavelengths, yielding a lower root mean square error of prediction as well as a lower number of latent variables used. The results of the two models show that simultaneous determination of the aforementioned drugs can be performed in the concentration ranges of 20-60, 3-11, and 1-9 μg/mL for PAR, Or.cit, and CAF, respectively.
The proposed models were applied for the determination of the three drugs in their pharmaceutical formulations, and the results were verified by the standard addition technique.
GA can be useful as a wavelength selection tool before applying multivariate PLS and PCR methods. GA gives an improvement in the predictive ability of the models with lower RMSEP and less number of latent variables (LVs). The proposed PLS, PCR, GA-PLS, and GA-PCR spectrophotometric methods were able to determine paracetamol, orphenadrine citrate, and caffeine in the presence of p-aminophenol and severe spectral overlapping.
Sherief Abd-Elsalam,
Shaimaa Ebrahim,
Shaimaa Soliman,
Walaa Alkhalawany,
Asem Elfert,
Nehad Hawash,
Mahmoud Elkadeem,
Rehab Badawi
PMID: 31834056
DOI:
10.1097/MEG.0000000000001622
Abstract
Many patients of liver cirrhosis are complaining of muscle cramps, which are annoying to them. There is no effective treatment for muscle cramps in cirrhotic patients till now. This study purposed to evaluate efficacy and safety of orphenadrine in the treatment of muscle cramps in cirrhotic patients.
One hundred and twenty four patients who had muscle cramps three or more times weekly were included. They were divided into two arms: 62 patients administrated orphenadrine and 62 administrated placebo. They were followed up till 2 weeks after the end of therapy. Muscle cramps were evaluated using questionnaire as regards severity, duration, and frequency. Also, side effects of orphenadrine were recorded.
Frequency, duration of muscle cramps, and pain score improved significantly after 1 month of orphenadrine therapy in comparison to placebo. Few side effects were recorded in the form of dry mouth, drowsiness, and nausea.
Orphenadrine is considered as promising safe drug for treatment of muscle cramps associated with liver cirrhosis.
Kyoung-Woo Seo,
Jin-Sun Park,
Seung-Jea Tahk,
Joon-Han Shin
PMID: 28469113
DOI:
10.4103/0366-6999.204919
Abstract
Benjamin W Friedman,
David Cisewski,
Eddie Irizarry,
Michelle Davitt,
Clemencia Solorzano,
Adam Nassery,
Scott Pearlman,
Deborah White,
E John Gallagher
PMID: 29089169
DOI:
10.1016/j.annemergmed.2017.09.031
Abstract
In US emergency departments (EDs), patients with low back pain are often treated with nonsteroidal anti-inflammatory drugs and muscle relaxants. We compare functional outcomes among patients randomized to a 1-week course of naproxen+placebo versus naproxen+orphenadrine or naproxen+methocarbamol.
This was a randomized, double-blind, comparative effectiveness trial conducted in 2 urban EDs. Patients presenting with acute, nontraumatic, nonradicular low back pain were enrolled. The primary outcome was improvement on the Roland-Morris Disability Questionnaire (RMDQ) between ED discharge and 1 week later. All patients were given 14 tablets of naproxen 500 mg, to be used twice a day, as needed for low back pain. Additionally, patients were randomized to receive a 1-week supply of orphenadrine 100 mg, to be used twice a day as needed, methocarbamol 750 mg, to be used as 1 or 2 tablets 3 times per day as needed, or placebo. All patients received a standardized 10-minute low back pain educational session before discharge.
Two hundred forty patients were randomized. Baseline demographic characteristics were comparable. The mean RMDQ score of patients randomized to naproxen+placebo improved by 10.9 points (95% confidence interval [CI] 8.9 to 12.9). The mean RMDQ score of patients randomized to naproxen+orphenadrine improved by 9.4 points (95% CI 7.4 to 11.5). The mean RMDQ score of patients randomized to naproxen+methocarbamol improved by 8.1 points (95% CI 6.1 to 10.1). None of the between-group differences surpassed our threshold for clinical significance. Adverse events were reported by 17% (95% CI 10% to 28%) of placebo patients, 9% (95% CI 4% to 19%) of orphenadrine patients, and 19% (95% CI 11% to 29%) of methocarbamol patients.
Among ED patients with acute, nontraumatic, nonradicular low back pain, combining naproxen with either orphenadrine or methocarbamol did not improve functional outcomes compared with naproxen+placebo.
Mahmoud M Sebaiy,
Sobhy M El-Adl,
Amr A Mattar
PMID: 31394394
DOI:
10.1016/j.saa.2019.117429
Abstract
Six simple, specific, accurate and precise spectrophotometric methods were developed for the first time analysis of some co-administered drugs with paracetamol in their mixture form without prior separation. Paracetamol & orphenadrine citrate were determined by using dual wavelength, bivariate, ratio difference, ratio derivative and mean centering of ratio spectra methods. Paracetamol & caffeine were determined by using ratio difference, ratio derivative and mean centering of ratio spectra methods. Paracetamol & diclofenac sodium were determined by using advanced absorption subtraction, ratio difference, ratio derivative and mean centering of ratio spectra methods. All of these methods were validated according to ICH guidelines where accuracy, precision, repeatability and robustness were found to be within the accepted limits. Advantages and limitations of each method are demonstrated and statistical comparison between the proposed methods was performed.